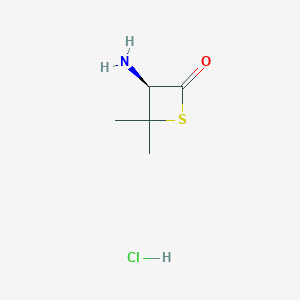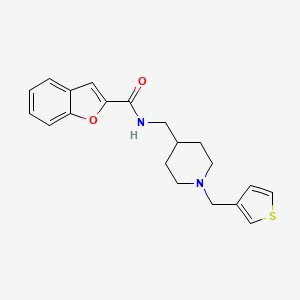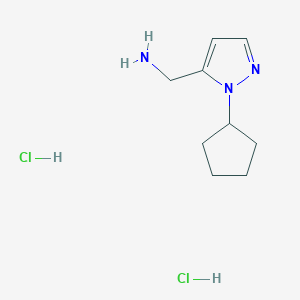
1-(Bromomethyl)-3-(propan-2-yloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3-(propan-2-yloxy)benzene, also known as BMOP, is an organic compound that has been extensively studied due to its potential applications in a variety of scientific fields. BMOP is a colorless, water-soluble liquid with a boiling point of 243°C and a density of 1.20 g/mL. It is a versatile compound with a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent for a variety of organic compounds. In addition, BMOP has been studied for its potential use in the medical field as an anti-inflammatory agent and as an agent for treating cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis of Benzamide Derivatives : This compound is involved in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These derivatives are of interest due to their biological activities, including acting as CCR5 antagonists (Bi, 2015).
Polymer Synthesis : It is used as a bifunctional initiator in the cationic ring opening polymerization of tetrahydrofuran, leading to the creation of polymers like poly(p-phenylene) with various side chains. These polymers have high solubility in organic solvents and are characterized by various analytical techniques (Cianga, Hepuzer, & Yagcı, 2002).
X-Ray Structure Determination : The compound aids in studying the structures of benzene derivatives. Analysis of such structures helps in understanding interactions like C–H···Br and C–Br···π, crucial for the packing of these compounds (Jones, Kuś, & Dix, 2012).
Preparation of Solvates : It's used in the preparation of solvates like 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, with the crystal structures of these solvates analyzed by X-ray diffraction. This helps in understanding molecular conformation and reactivity (Szlachcic, Migda, & Stadnicka, 2007).
Electrochemical Studies : The electrochemical reduction of this compound in the presence of other chemicals, like hydroquinone, leads to paired green electro-synthesis. Such reactions have implications in creating products with high yield and selectivity (Habibi, Pakravan, & Nematollahi, 2014).
Synthesis of Ferrocene Compounds : This compound is utilized in the synthesis of ethynylferrocene compounds. The structures of these compounds and their electrochemical properties are studied, indicating potential applications in electronic materials (Fink et al., 1997).
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDVZGFLGMXKRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-(propan-2-yloxy)benzene | |
CAS RN |
184970-27-2 |
Source


|
| Record name | 1-(bromomethyl)-3-(propan-2-yloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2405769.png)



![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2405779.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2405782.png)



![8-(3-(dimethylamino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405789.png)